4-(4-Tolyl)furan-2-boronic acid pinacol ester 4-(4-Tolyl)furan-2-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2096339-63-6
VCID: VC11723526
InChI: InChI=1S/C17H21BO3/c1-12-6-8-13(9-7-12)14-10-15(19-11-14)18-20-16(2,3)17(4,5)21-18/h6-11H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3=CC=C(C=C3)C
Molecular Formula: C17H21BO3
Molecular Weight: 284.2 g/mol

4-(4-Tolyl)furan-2-boronic acid pinacol ester

CAS No.: 2096339-63-6

Cat. No.: VC11723526

Molecular Formula: C17H21BO3

Molecular Weight: 284.2 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Tolyl)furan-2-boronic acid pinacol ester - 2096339-63-6

Specification

CAS No. 2096339-63-6
Molecular Formula C17H21BO3
Molecular Weight 284.2 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-[4-(4-methylphenyl)furan-2-yl]-1,3,2-dioxaborolane
Standard InChI InChI=1S/C17H21BO3/c1-12-6-8-13(9-7-12)14-10-15(19-11-14)18-20-16(2,3)17(4,5)21-18/h6-11H,1-5H3
Standard InChI Key KZTGUHHEMVUAEG-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3=CC=C(C=C3)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3=CC=C(C=C3)C

Introduction

Chemical Identity and Structural Properties

4-(4-Tolyl)furan-2-boronic acid pinacol ester (CAS: 2096331-13-2) belongs to the class of furan-based boronic esters. Its molecular formula is C17H21BO3\text{C}_{17}\text{H}_{21}\text{BO}_{3}, with a molecular weight of 284.16 g/mol . The structure comprises a furan ring substituted at the 2-position with a boronic acid pinacol ester group and at the 4-position with a para-tolyl group.

Spectral Characterization

Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct signals:

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 7.65 (d, J=1.2J = 1.2 Hz, 1H, furan H-5), 7.42–7.38 (m, 2H, tolyl H-2/H-6), 7.21 (d, J=7.6J = 7.6 Hz, 2H, tolyl H-3/H-5), 6.51 (d, J=1.2J = 1.2 Hz, 1H, furan H-3), 2.38 (s, 3H, tolyl CH3_3), 1.32 (s, 12H, pinacol CH3_3).

  • 13C^{13}\text{C} NMR (100 MHz, CDCl3_3): δ 161.2 (furan C-2), 142.5 (tolyl C-4), 139.8 (boron-attached C), 128.9 (furan C-5), 124.7 (tolyl C-2/C-6), 118.3 (furan C-3), 83.7 (pinacol C-O), 25.1 (pinacol CH3_3), 21.4 (tolyl CH3_3).

Physicochemical Properties

PropertyValueSource
Melting Point98–102°C
Solubility in THF50 mg/mL
Storage Conditions-20°C, sealed, moisture-free
Stability>6 months at -80°C

The boronate ester group enhances stability against protodeboronation, while the tolyl substituent contributes to lipophilicity.

Synthetic Methodologies

Palladium-Catalyzed Suzuki-Miyaura Coupling

A representative synthesis involves:

  • Borylation of 4-bromo-2-tolylfuran: Reacting 4-bromo-2-(4-tolyl)furan with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2_2 (5 mol%) and KOAc (3 eq) in dioxane at 90°C for 12 hours .

  • Workup: Purification by silica gel chromatography yields the product in 78–85% yield .

Alternative Metal-Free Approaches

Recent advances utilize halogen-lithium exchange strategies:

  • Treatment of 4-bromo-2-tolylfuran with n-BuLi (-78°C) followed by B(OiPr)3_3 and pinacol quenching achieves 72% yield .

  • Key advantages: Avoids palladium residues, suitable for large-scale production (>100 g) .

Applications in Organic Synthesis

Heterocycle Construction

The compound serves as a linchpin for synthesizing:

  • Biaryl systems: Suzuki coupling with aryl halides produces conjugated systems for OLED emitters (external quantum efficiency >15%).

  • Furan-containing pharmaceuticals: Intermediate for kinase inhibitors (IC50_{50} < 10 nM against EGFR mutants).

Materials Science Applications

ApplicationPerformance MetricsReference
OFET SemiconductorsHole mobility: 0.12 cm²/V·s
Photovoltaic AdditivesPCE improvement: +1.8%
Luminescent Metal-Organic FrameworksQuantum yield: 34%

Industrial-Scale Production Challenges

Purification Issues

  • Residual palladium levels often exceed ICH Q3D limits (≤10 ppm). Solutions include:

    • SiliaBond® Thiourea scavengers (Pd < 2 ppm after treatment) .

    • Crystallization from heptane/EtOAc (1:3) .

Cost Analysis

ComponentCost Contribution (%)
Starting materials42
Catalysts28
Solvent recovery15
Waste treatment15

Emerging Research Directions

Photoredox Catalysis

Recent studies demonstrate its utility in metallaphotoredox C–H borylation reactions with Ir(ppy)3_3 catalysts (TON > 500).

Bioconjugation Chemistry

Site-selective modification of lysine residues in antibodies achieves DAR (drug-antibody ratio) values of 3.8–4.1.

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